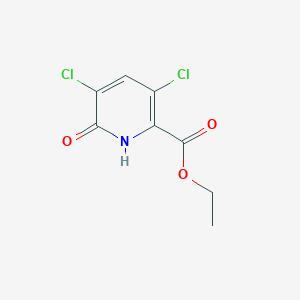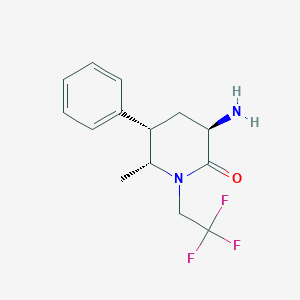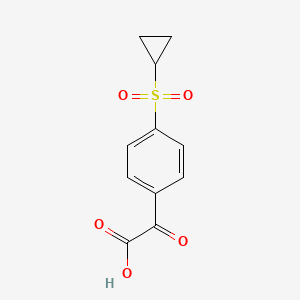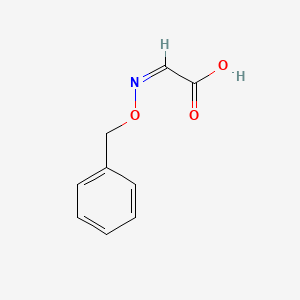
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a trifluoromethoxy group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of 1-methyl-2-trifluoromethoxy-ethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
α-(Trifluoromethyl)styrenes: These derivatives are versatile intermediates in organic synthesis.
Uniqueness
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethoxy group enhances its stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H14F3NO3 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
benzyl N-[1-(trifluoromethoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H14F3NO3/c1-9(7-19-12(13,14)15)16-11(17)18-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |
Clave InChI |
CEOAHZUXXLDZHN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)

![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)

![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
